1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
CAS No.:
Cat. No.: VC13418221
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl3N2 |
|---|---|
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
| Standard InChI Key | MRDHBENPTZYUCI-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The molecular formula of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is C₁₂H₁₆Cl₂N₂·HCl, yielding a molecular weight of 312.6 g/mol (calculated based on analogous compounds ). The compound’s structure consists of a piperazine ring substituted with a methyl group at the 3-position and a 2,4-dichlorobenzyl group at the 1-position (Figure 1). Key physicochemical properties inferred from similar piperazine derivatives include:
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, methanol) due to the hydrochloride salt form.
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Melting Point: Estimated range of 180–200°C, consistent with thermally stable piperazine hydrochlorides .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .
Table 1: Comparative Properties of Dichlorobenzyl Piperazine Derivatives
Structural Analogues and Positional Isomerism
Positional isomerism significantly influences the pharmacological activity of dichlorobenzyl piperazines. For example:
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1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): Acts as a dopamine D₂/D₃ receptor partial agonist and is a metabolite of aripiprazole .
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1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP): Exhibits serotonin-releasing activity via the serotonin transporter .
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1-(2,5-Dichloro-benzyl)-2-methyl-piperazine: Investigated for neurological disorder applications.
The 2,4-dichloro substitution pattern in the target compound may confer unique receptor-binding profiles compared to these isomers, though empirical data remain absent.
Synthesis and Optimization Strategies
Hypothetical Synthesis Pathways
While no explicit synthesis protocols for 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride are documented, methods for analogous compounds suggest feasible routes:
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Cyclization Reaction:
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Reactants: 2,4-Dichlorobenzyl chloride and 3-methylpiperazine.
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Conditions: Heating under reflux in a polar solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
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Challenges: Steric hindrance from the 3-methyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures.
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Salt Formation:
Table 2: Comparative Synthesis Yields of Piperazine Hydrochlorides
Purification and Characterization
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Crystallization: Use of methanol/water mixtures (10:1 v/v) to purify the crude product, as demonstrated for 1-(2,3-dichlorophenyl)piperazine hydrochloride .
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Analytical Methods:
Pharmacological Profile and Hypothetical Mechanisms
Receptor Interaction Hypotheses
Based on structural parallels to known piperazine derivatives:
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Dopamine Receptors: The 2,4-dichloro substitution may favor D₂/D₃ receptor partial agonism, similar to 2,3-DCPP .
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Serotonin Receptors: Potential 5-HT₁A/2C receptor affinity, though likely weaker than 3,4-DCPP due to differing substitution patterns .
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Adrenergic Receptors: Low β₁-adrenergic receptor blockade potential, as seen in 3,4-DCPP .
Therapeutic Implications
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Neurological Disorders: Analogs like aripiprazole (derived from 2,3-DCPP) are used in schizophrenia and bipolar disorder . The 2,4-dichloro variant could exhibit similar antipsychotic properties.
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Antidepressant Activity: Serotonin receptor modulation might support mood disorder applications, though this requires validation.
Future Research Directions
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Synthetic Optimization: Develop high-yield routes addressing steric challenges from the 3-methyl group.
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In Vitro Profiling: Screen for affinity at dopamine, serotonin, and adrenergic receptors.
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In Vivo Studies: Assess pharmacokinetics and efficacy in rodent models of psychiatric disorders.
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Regulatory Compliance: Proactively evaluate compound scheduling risks as structural analogs face increasing scrutiny .
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